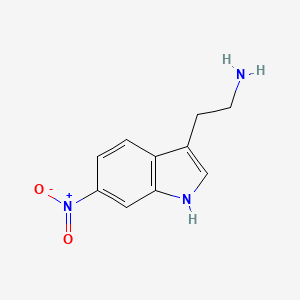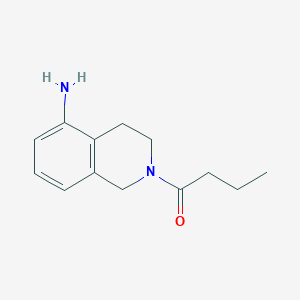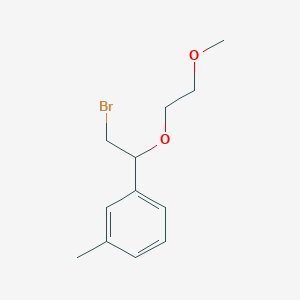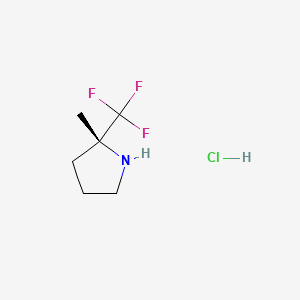![molecular formula C8H15NO B15301432 (5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-3-azabicyclo[311]heptan-1-yl)methanol is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a general and scalable approach to 3-azabicyclo[3.1.1]heptanes . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form different derivatives, often using hydrogenation techniques.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Incorporated into the structure of drugs to improve their physicochemical properties and efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol exerts its effects is primarily through its interaction with biological targets. The nitrogen atom in its structure allows it to form hydrogen bonds and ionic interactions with various enzymes and receptors, influencing their activity and function. This interaction can modulate biochemical pathways, leading to therapeutic effects in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar in structure but with a phenyl group instead of a methyl group.
(2-Azabicyclo[3.1.1]heptan-1-yl)methanol: Another member of the azabicyclo family with different substitution patterns.
Uniqueness
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound in the development of new drugs and materials, offering advantages in terms of stability, bioavailability, and efficacy.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(5-methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-7-2-8(3-7,6-10)5-9-4-7/h9-10H,2-6H2,1H3 |
Clé InChI |
WLDJNAPPDGAIND-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(CNC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)









![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
